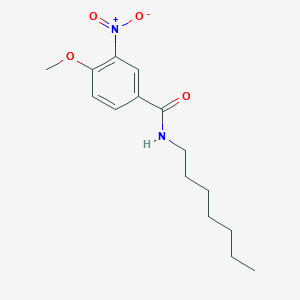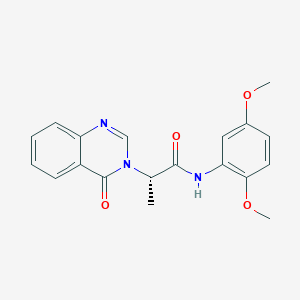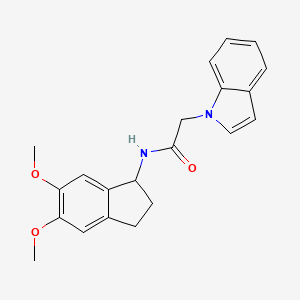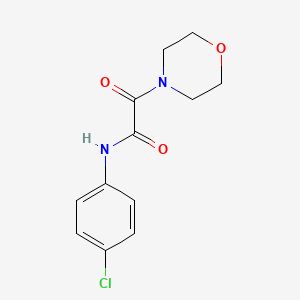![molecular formula C27H32N2O3S B11018027 N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B11018027.png)
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is a complex organic compound with a unique structure that combines a sulfonamide group with a biphenyl carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-aminophenylsulfonamide in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have applications in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and its derivatives also share structural similarities.
Uniqueness
What sets this compound apart is its combination of a sulfonamide group with a biphenyl carboxamide, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C27H32N2O3S |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H32N2O3S/c1-20(2)18-29(19-21(3)4)33(31,32)26-16-14-25(15-17-26)28-27(30)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-17,20-21H,18-19H2,1-4H3,(H,28,30) |
Clave InChI |
PQOLTBATDACOMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-bis[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11017948.png)


![(3S)-2-{[(1S)-1-carboxyethyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11017958.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11017964.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11017970.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11017974.png)
![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide](/img/structure/B11017988.png)


![N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11018009.png)


